REACTION_CXSMILES
|
[CH:1](OCC)=O.[C:6](#[N:8])[CH3:7].[H-].[Na+].[NH:11]([C:13]1[NH:17][C:16]2[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=2[N:14]=1)[NH2:12].[OH-].[Na+]>CCOCC.C(O)C>[NH2:8][C:6]1[CH:7]=[CH:1][N:11]([C:13]2[NH:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)[N:12]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours the volatiles
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water
|
Type
|
ADDITION
|
Details
|
the pH is adjusted by addition of AcOH to 7
|
Type
|
WAIT
|
Details
|
to stand for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The crude title product is used without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=CN(N1)C1=NC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |